ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 2-methoxyphenyl group, a methyl group, and a thioacetamido-benzoate side chain.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-4-33-24(31)16-9-5-6-10-18(16)26-21(30)14-34-23-22-17(15(2)27-28-23)13-25-29(22)19-11-7-8-12-20(19)32-3/h5-13H,4,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWNSIDHCIFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate typically involves a multi-step process:
Formation of the pyrazolopyridazine core: : This involves the cyclization of appropriate precursor molecules under acidic or basic conditions, often requiring specific catalysts to ensure selectivity.
Attachment of the 2-methoxyphenyl group: : This step may involve nucleophilic substitution reactions where the 2-methoxyphenyl group is introduced.
Thioacylation: : The intermediate is reacted with a thiol or thioester to attach the thio group.
Esterification: : The final step involves the esterification reaction to form the ethyl benzoate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would scale up the synthetic routes, often optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo several types of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often resulting in cleavage of the thioether linkage.
Reduction: : Reductive conditions, such as hydrogenation, can selectively reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: : Halogens (for electrophilic substitutions), amines (for nucleophilic substitutions).
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Carboxylic acids, sulfoxides, or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In synthetic chemistry, ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate serves as a precursor or intermediate for more complex molecule synthesis.
Biology and Medicine
Its structural complexity allows it to interact with various biological targets. It is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In industrial chemistry, this compound can be used in the development of novel materials or as a catalyst in specific reactions due to its unique structural properties.
Mechanism of Action
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The methoxyphenyl group provides specificity and affinity, while the pyrazolopyridazine core allows for potent biological activity. These interactions often result in modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compounds such as 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10 in ) share a pyrazolo-pyrimidinone scaffold but differ in substituents. Key distinctions include:
- Core Structure: The target compound has a pyridazine ring, whereas compounds feature a pyrimidinone ring.
- Substituents : The thioether linkage in both classes is retained, but the target compound includes a benzoate ester, absent in analogs.
- Synthetic Routes : compounds are synthesized via phenacyl chloride reactions, while the target compound likely requires a more complex multi-step pathway due to its benzoate moiety .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) and diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (–4) differ in core structure but share functional groups:
- Ester Groups : Both classes include ethyl ester moieties, which enhance solubility. However, the nitro group in –4 compounds may increase metabolic instability compared to the target compound’s methoxy group.
- Physical Properties : –4 compounds exhibit melting points of 215–245°C and moderate yields (51–55%), suggesting the target compound may require optimized crystallization protocols for industrial-scale production .
Table 2: Functional Group and Property Comparison
Research Findings and Implications
- Structural Advantages : The target compound’s benzoate ester may improve bioavailability compared to ’s oxoethyl-thioether analogs.
- Gaps in Data: Limited pharmacological data for the target compound necessitate further in vitro studies to benchmark activity against ’s patent compounds.
- Synthetic Challenges : The multi-substituted pyridazine core may require advanced coupling strategies, as seen in –4’s one-pot syntheses .
Biological Activity
Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₅O₅S
- Molecular Weight : 417.4 g/mol
- CAS Number : 1005307-29-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyridazine scaffold. The process often requires specific reagents and conditions to achieve the desired yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
In a study evaluating pyrazolo[3,4-d]pyridazinone derivatives, one compound demonstrated a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in an NCI-H1581 xenograft model, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound's structural features suggest potential antibacterial properties. Research on related compounds has shown that certain pyrazolo[3,4-d]pyridazine derivatives exhibit antimicrobial activity against pathogenic bacteria, making them candidates for further development as therapeutic agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyridazine derivatives are known for a range of biological activities including:
- Analgesic Effects : Some derivatives have shown pain-relieving properties.
- Diuretic Activity : Certain compounds within this class have been identified with diuretic effects.
Case Studies and Research Findings
Q & A
Q. What are the critical steps in synthesizing ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate?
- Methodological Answer : The synthesis involves sequential coupling and cyclization reactions. A validated approach includes:
Thioacetamide Formation : React the pyrazolo[3,4-d]pyridazine core with a thiol-containing reagent (e.g., mercaptoacetic acid derivatives) under basic conditions to introduce the thioether group.
Amide Coupling : Use coupling agents like EDC/HOBt or DCC to link the thioacetamide intermediate to 2-aminobenzoate derivatives.
Esterification : Protect the carboxylic acid group via ethyl ester formation using ethanol and acid catalysis.
- Optimization : Reflux conditions (e.g., absolute ethanol with glacial acetic acid) and stoichiometric control (1:1 molar ratios) are critical to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch of ester at ~1700 cm⁻¹, N-H bend of amide at ~1550 cm⁻¹).
- NMR (¹H and ¹³C) : Assign proton environments (e.g., methoxyphenyl aromatic protons, methyl groups on pyridazine) and carbon backbone connectivity.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to validate molecular weight and structural integrity.
- Elemental Analysis : Ensure purity by matching experimental and theoretical C, H, N, S percentages .
Q. How can researchers assess solubility profiles for experimental design?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
Variables : Test solvents (e.g., DMSO, ethanol, aqueous buffers) and pH levels.
Response Surface Methodology (RSM) : Model solubility as a function of solvent polarity and temperature.
Validation : Compare experimental solubility with computational predictions (e.g., Hansen solubility parameters).
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Integrate quantum chemical calculations and reaction path search algorithms :
Transition State Analysis : Use DFT (e.g., B3LYP/6-31G*) to identify energy barriers for key steps like amide coupling.
Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts, solvents, and temperatures.
Feedback Loops : Refine simulations using experimental data (e.g., yield, purity) to improve accuracy.
- Case Study : ICReDD’s workflow reduces trial-and-error by 60% through computational-experimental synergy .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Normalization : Adjust for variability in assay conditions (e.g., cell lines, incubation times).
Dose-Response Modeling : Compare EC₅₀/IC₅₀ values using nonlinear regression.
Mechanistic Clustering : Group compounds by structural motifs to identify activity outliers.
Q. How to validate reaction mechanisms involving the thioacetamido group?
- Methodological Answer :
- Isotopic Labeling : Use ³⁵S-labeled thiols to track sulfur incorporation during synthesis.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In Situ Monitoring : Employ Raman spectroscopy or MS to detect intermediates (e.g., thiolate anions, acyloxyphosphonium species).
- Computational Validation : Match observed intermediates with DFT-calculated transition states .
Q. What advanced separation techniques improve purification of this hydrophobic compound?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration (NF) with hydrophobic membranes (e.g., polyamide) to separate by molecular weight.
- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation.
- Crystallization Screening : Employ high-throughput platforms to identify ideal antisolvents (e.g., n-hexane) and cooling rates .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity assays?
- Methodological Answer :
- Source Investigation :
Purity Checks : Re-analyze compounds via HPLC to rule out impurities (>98% purity required).
Assay Interference : Test for false positives (e.g., thiol-reactive assay components).
- Statistical Reconciliation : Apply Bayesian hierarchical models to quantify variability across labs .
Experimental Design Considerations
Q. What statistical methods enhance reproducibility in SAR studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
